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Introduction
Anhydrosafflor Yellow B (AHSYB) is a water-soluble chalcone compound extracted from the

florets of Carthamus tinctorius L. It has demonstrated significant neuroprotective effects in

models of cerebral ischemia-reperfusion injury. This document provides detailed application

notes and experimental protocols for utilizing AHSYB in in-vitro oxygen-glucose deprivation

(OGD) models, a widely used method to simulate ischemic conditions in a laboratory setting.

The primary mechanism of AHSYB's neuroprotective action involves the activation of the

Sirtuin 1 (SIRT1) signaling pathway, leading to the attenuation of oxidative stress and

apoptosis.

Mechanism of Action
AHSYB exerts its neuroprotective effects by modulating the SIRT1 signaling pathway. In the

context of OGD-induced neuronal injury, AHSYB upregulates the expression of SIRT1. SIRT1,

a NAD-dependent deacetylase, subsequently activates downstream targets, including

Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma

coactivator 1-alpha (PGC-1α). This cascade ultimately leads to a reduction in oxidative stress

and inhibition of the apoptotic pathway, thereby promoting neuronal survival. The

neuroprotective effects of AHSYB can be significantly diminished by the presence of a SIRT1

inhibitor, such as EX527, confirming the critical role of this pathway.[1][2][3][4]
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Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of

AHSYB on primary hippocampal neurons subjected to Oxygen-Glucose

Deprivation/Reoxygenation (OGD/R).

Table 1: Effect of AHSYB on Cell Viability and LDH Release in Primary Hippocampal Neurons

after OGD/R

Treatment Group Concentration (µM)
Cell Viability (% of
Control)

LDH Release (% of
Control)

Control - 100 100

OGD/R - ~50 ~200

OGD/R + AHSYB 40 ~65 ~160

OGD/R + AHSYB 60 ~75 ~140

OGD/R + AHSYB 80 ~85 ~120

Data are approximated from graphical representations in the source literature and are

presented for comparative purposes.[1]

Table 2: Effect of AHSYB on Oxidative Stress Markers in Primary Hippocampal Neurons after

OGD/R
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Treatment
Group

Concentrati
on (µM)

Relative
ROS Level

MDA Level
(nmol/mg
protein)

SOD
Activity
(U/mg
protein)

GSH-Px
Activity
(U/mg
protein)

Control - ~100 ~2 ~100 ~40

OGD/R - ~300 ~6 ~50 ~20

OGD/R +

AHSYB
40 ~220 ~4.5 ~65 ~28

OGD/R +

AHSYB
60 ~180 ~3.5 ~75 ~32

OGD/R +

AHSYB
80 ~140 ~2.5 ~85 ~36

Data are approximated from graphical representations in the source literature and are

presented for comparative purposes.[1]

Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from

embryonic rats, a common cell source for OGD experiments.

Materials:

Timed-pregnant Sprague-Dawley rat (E18)

DMEM/F12 medium

Fetal Bovine Serum (FBS)

B-27 Supplement

Neurobasal medium
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GlutaMAX

Penicillin-Streptomycin solution

Trypsin-EDTA

Poly-L-lysine

Laminin

Dissection tools

Procedure:

Coat culture plates or coverslips with poly-L-lysine (10 µg/mL in borate buffer) overnight at

37°C.

Rinse plates three times with sterile water and allow to dry.

Euthanize the pregnant rat according to approved animal protocols.

Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold

Hank's Balanced Salt Solution (HBSS).

Dissect out the hippocampi from the embryonic brains.

Mince the hippocampal tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

Neutralize the trypsin with DMEM/F12 containing 10% FBS.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and

Penicillin-Streptomycin.

Plate the neurons onto the poly-L-lysine coated surfaces at a desired density.
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Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

Change half of the medium every 3-4 days. Neurons are typically ready for experiments after

7-10 days in vitro.

Oxygen-Glucose Deprivation (OGD) Protocol
This protocol outlines the procedure for inducing ischemic-like conditions in cultured neurons.

Materials:

Primary hippocampal neuron cultures

Glucose-free Earle's Balanced Salt Solution (EBSS) or other suitable glucose-free medium

Hypoxia chamber (e.g., with a gas mixture of 95% N2, 5% CO2)

Normal culture medium

Procedure:

Prepare the glucose-free OGD medium and equilibrate it within the hypoxia chamber for at

least 30 minutes to ensure deoxygenation.

Remove the normal culture medium from the neuronal cultures.

Wash the cells once with the pre-warmed, deoxygenated OGD medium.

Replace the wash with fresh, deoxygenated OGD medium.

Place the culture plates inside the hypoxia chamber.

Seal the chamber and incubate at 37°C for a predetermined duration (e.g., 2-4 hours).

For reoxygenation, remove the plates from the hypoxia chamber.

Aspirate the OGD medium and replace it with pre-warmed, normal culture medium

(reoxygenation).
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Return the plates to the standard cell culture incubator (37°C, 5% CO2) for the desired

reoxygenation period (e.g., 24 hours).

AHSYB Treatment
Materials:

Anhydrosafflor Yellow B (AHSYB) powder

Sterile DMSO or culture medium for dissolution

Neuronal cultures subjected to OGD

Procedure:

Prepare a stock solution of AHSYB in sterile DMSO or culture medium.

Further dilute the stock solution to the desired final concentrations (e.g., 40, 60, 80 µM) in

the culture medium.[1]

AHSYB can be added to the culture medium at the beginning of the reoxygenation period.

Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment

groups and does not exceed a cytotoxic level (typically <0.1%).

Cell Viability Assay (CCK-8)
This protocol measures cell viability based on the bioreduction of a tetrazolium salt.

Materials:

Cell Counting Kit-8 (CCK-8)

96-well plates with treated neuronal cultures

Microplate reader

Procedure:
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At the end of the reoxygenation period, add 10 µL of the CCK-8 solution to each well of the

96-well plate.

Incubate the plate for 1-4 hours in the cell culture incubator.

Measure the absorbance at 450 nm using a microplate reader.

Express the results as a percentage of the control group (cells not subjected to OGD/R).

Apoptosis Assay (TUNEL Staining)
This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

Treated neuronal cultures on coverslips or in chamber slides

Paraformaldehyde (PFA) for fixation

Permeabilization solution (e.g., Triton X-100 or citrate buffer)

DAPI for nuclear counterstaining

Fluorescence microscope

Procedure:

Wash the cells with Phosphate Buffered Saline (PBS).

Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

Wash the cells twice with PBS.
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Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves: a.

Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled

nucleotides) in a humidified chamber at 37°C for 1 hour.

Wash the cells three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade

mounting medium.

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at

the appropriate wavelength (e.g., green for FITC-dUTP), while all nuclei will be stained by

DAPI (blue).

Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained

cells.

Western Blot for SIRT1, FOXO1, and PGC-1α
This protocol allows for the semi-quantitative analysis of protein expression levels.

Materials:

Treated neuronal cultures

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against SIRT1, FOXO1, PGC-1α, and a loading control (e.g., β-actin or

GAPDH)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize them to the loading control.

Mandatory Visualization
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Caption: AHSYB signaling pathway in OGD-induced neuronal injury.
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Caption: Experimental workflow for AHSYB application in OGD models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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